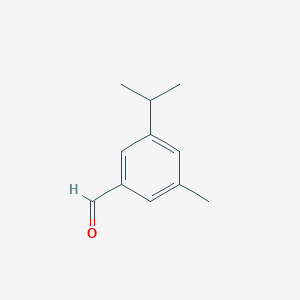
5-Isopropyl-3-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-3-methylbenzaldehyde is an organic compound with the molecular formula C10H12O. It is a derivative of benzaldehyde, characterized by the presence of an isopropyl group at the 5-position and a methyl group at the 3-position of the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the Reimer-Tiemann reaction, where 2-hydroxy-6-isopropyl-3-methylbenzaldehyde (2-formyl carvacrol) is prepared . This reaction typically involves the use of chloroform and a strong base like sodium hydroxide under controlled conditions.
Industrial Production Methods
Industrial production of substituted benzaldehydes, including this compound, often employs a two-step, one-pot reduction/cross-coupling procedure . This method utilizes a stable aluminum hemiaminal as an intermediate, allowing for subsequent cross-coupling with organometallic reagents. This approach is favored for its efficiency and ability to produce high yields.
Analyse Des Réactions Chimiques
Types of Reactions
5-Isopropyl-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products
Oxidation: Forms 5-isopropyl-3-methylbenzoic acid.
Reduction: Forms 5-isopropyl-3-methylbenzyl alcohol.
Substitution: Forms various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
5-Isopropyl-3-methylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds.
Mécanisme D'action
The mechanism of action of 5-Isopropyl-3-methylbenzaldehyde involves its interaction with cellular components. It has been shown to disrupt cellular antioxidation systems, particularly targeting superoxide dismutases and glutathione reductase . This disruption leads to oxidative stress and inhibition of fungal growth, making it a potential antifungal agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: The parent compound, lacking the isopropyl and methyl groups.
2-Formyl carvacrol: A closely related compound with similar structural features.
3,4,5-Trimethoxybenzaldehyde: Another substituted benzaldehyde with different substituents.
Uniqueness
5-Isopropyl-3-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and methyl groups influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H14O |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
3-methyl-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C11H14O/c1-8(2)11-5-9(3)4-10(6-11)7-12/h4-8H,1-3H3 |
Clé InChI |
PZTLAPMDMDWYTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium thieno[3,2-C]pyridine-4-carboxylate](/img/structure/B13905822.png)
![7-chloro-3-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13905849.png)
![4-Bromo-1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1H-imidazole-2-carboxylic acid ethyl ester](/img/structure/B13905851.png)


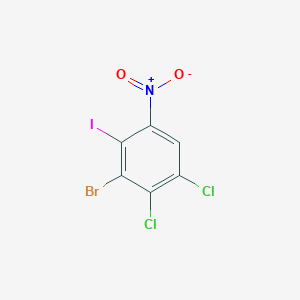
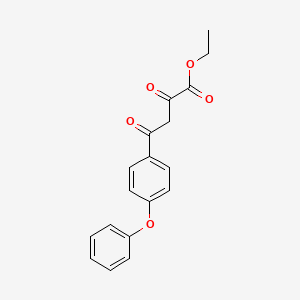
![4-Methoxy-3-methyl-imidazo[4,5-c]pyridin-7-amine;hydrochloride](/img/structure/B13905874.png)
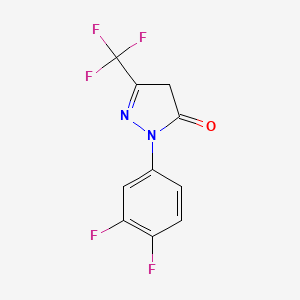

![[(2S)-1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13905890.png)
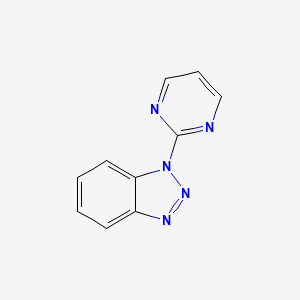
![4-Methyl-3-[(tetrahydrofuran-2-ylmethyl)amino]-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13905900.png)
